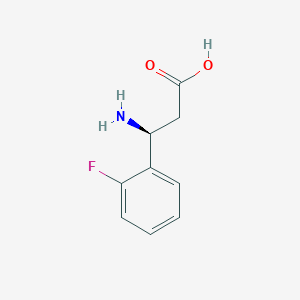

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid

Beschreibung

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid (CAS: 117391-49-8) is a chiral β-amino acid featuring a propanoic acid backbone with an amino group and a 2-fluorophenyl substituent at the β-carbon. The (S)-configuration at the stereogenic center distinguishes it from its enantiomer, (R)-3-amino-3-(2-fluorophenyl)propanoic acid (CAS: 151911-22-7) . This compound is of interest in medicinal chemistry due to the fluorine atom’s ability to modulate electronic, steric, and pharmacokinetic properties, making it a candidate for drug design and biochemical studies.

Eigenschaften

IUPAC Name |

(3S)-3-amino-3-(2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCLTSJQAQBNCE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available 2-fluorobenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, involving the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic route, with a focus on maximizing yield and purity while minimizing the use of hazardous reagents and waste production.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-3-Amino-3-(2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of 3-nitro-3-(2-fluorophenyl)propanoic acid.

Reduction: Formation of 3-amino-3-(2-fluorophenyl)propanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Building Block for Drug Synthesis

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid serves as a crucial building block in the synthesis of pharmaceutical agents aimed at treating neurological disorders. Its structural characteristics allow it to modulate neurotransmitter systems, which is pivotal in developing drugs for conditions such as depression and anxiety. The compound's fluorine atom enhances its lipophilicity, potentially improving pharmacokinetics and bioavailability .

Case Study: Neuropharmacological Agents

Research indicates that derivatives of this compound have been synthesized to target specific receptors involved in neurotransmission. For instance, compounds derived from this amino acid have shown promise in enhancing the efficacy of drugs targeting glutamate receptors, which play a significant role in synaptic plasticity and memory formation .

Neuroscience Research

Investigating Neurotransmitter Systems

This compound is utilized extensively in neuroscience research to investigate the mechanisms of neurotransmitter systems. Studies have shown that this compound can influence synaptic transmission and plasticity, making it a valuable tool for understanding the underlying processes of various neurological conditions .

Application in Behavioral Studies

In behavioral studies, this compound has been employed to assess its effects on animal models of anxiety and depression. These studies help elucidate the compound's potential therapeutic effects and guide the development of new treatments .

Biochemical Assays

Role in Protein Function Studies

this compound is used in biochemical assays to evaluate how modifications to amino acids affect protein function. This application is crucial for researchers aiming to understand protein interactions and dynamics within biological systems .

Analytical Chemistry Applications

The compound also finds use as a standard in analytical chemistry methods, aiding in the calibration of instruments and ensuring accurate measurements during chemical analyses. Its unique properties make it suitable for various analytical techniques, including chromatography and mass spectrometry .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Pharmaceutical Development | Building block for synthesizing drugs targeting neurological disorders | Enhances lipophilicity; improves pharmacokinetics |

| Neuroscience Research | Investigates neurotransmitter systems; influences synaptic transmission | Potential therapeutic effects on anxiety and depression |

| Biochemical Assays | Evaluates amino acid modifications on protein function; used as a standard in analytical methods | Crucial for understanding protein interactions |

Wirkmechanismus

The mechanism of action of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to more potent biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Fluorophenyl Derivatives: Positional Isomerism

Substitution of the fluorine atom on the phenyl ring at different positions significantly alters physicochemical and biological properties:

Key Findings :

Halogen-Substituted Analogs

Replacement of fluorine with other halogens or functional groups alters electronic and steric profiles:

Key Findings :

Trifluoromethyl and Hydroxy Derivatives

Addition of trifluoromethyl or hydroxyl groups modifies polarity and hydrogen-bonding capacity:

Key Findings :

Stereochemical Comparisons

Enantiomeric pairs exhibit divergent biological activities:

Key Findings :

- Enantiomeric specificity is critical for target engagement, as demonstrated by the (S)-isomer’s superior receptor affinity .

Biologische Aktivität

(S)-3-Amino-3-(2-fluorophenyl)propanoic acid is an amino acid derivative notable for its unique structural characteristics, particularly the presence of a fluorinated phenyl group. This compound has gained attention in medicinal chemistry and biochemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

- Molecular Formula : C₁₂H₁₄FNO₂

- Molecular Weight : Approximately 183.18 g/mol

- Density : About 1.3 g/cm³

- Boiling Point : Approximately 302.6 °C at 760 mmHg

The fluorine substitution on the phenyl ring enhances the compound's lipophilicity, which can significantly influence its interaction with biological targets, pharmacokinetics, and bioavailability.

This compound is hypothesized to interact with neurotransmitter systems due to its structural similarity to natural amino acids involved in neurotransmission. Specifically, it may act as an antagonist at certain glutamate receptors, which play crucial roles in synaptic transmission and plasticity within the central nervous system.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical in metabolic pathways.

- Receptor Modulation : It may modulate the activity of neurotransmitter receptors, particularly those associated with excitatory neurotransmission.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Neuropharmacological Effects : Studies suggest potential roles in treating neurological disorders by modulating glutamate receptor activity .

- Antimicrobial Properties : Preliminary research indicates that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, suggesting potential applications in antimicrobial therapies .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-2-Fluoro-β-phenylalanine | C₉H₁₁FNO₂ | Similar structure; potential neuroactivity |

| (S)-β-Amino-β-(4-fluorophenyl)propionic acid | C₁₂H₁₄FNO₂ | Different positioning of fluorine; varied activity |

| (R)-3-Amino-3-(4-fluorophenyl)propanoic acid | C₁₂H₁₄FNO₂ | Different stereochemistry; potential variations in activity |

These comparisons highlight how the unique fluorination pattern and stereochemistry of this compound may influence its pharmacological properties differently from other compounds in this class.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of this compound. For instance:

- In Vitro Studies : Research has demonstrated that this compound can effectively inhibit certain enzymes involved in neurotransmitter metabolism, suggesting its potential as a therapeutic agent for conditions like epilepsy or depression.

- Binding Affinity Studies : Techniques such as radiolabeled binding assays have been employed to determine the binding affinity of this compound to various receptor sites, providing insights into its mechanism of action and therapeutic potential.

Safety Considerations

This compound is classified as harmful upon inhalation or skin contact, and it may cause serious eye irritation. Safety data indicate that appropriate handling measures should be taken when working with this compound in laboratory settings.

Q & A

Q. What are the primary synthetic routes for enantioselective synthesis of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid?

The synthesis typically involves asymmetric catalysis or chiral resolution. A common approach includes:

- Chiral Pool Strategy : Using L-phenylalanine derivatives as starting materials, followed by fluorination at the 2-position via electrophilic aromatic substitution (e.g., using Selectfluor®) .

- Enantioselective Addition : Catalytic asymmetric addition of ammonia equivalents to α,β-unsaturated fluorophenyl ketones, followed by reduction and oxidation to the propanoic acid .

Key challenges include maintaining enantiomeric purity during fluorination and avoiding racemization. Characterization via chiral HPLC or polarimetry is critical for verifying optical purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the fluorophenyl substitution pattern and stereochemistry. F NMR is critical for identifying fluorine position and electronic effects .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration, particularly for resolving diastereomeric mixtures .

- Chiral HPLC : Quantifies enantiomeric excess (e.g., using a Chiralpak® column with a polar mobile phase) .

Q. What are the known biological targets or pathways associated with this compound?

this compound is structurally analogous to β-fluoro-phenylalanine derivatives, which are studied for:

- Enzyme Inhibition : Potential inhibition of aromatic amino acid decarboxylases or aminotransferases due to fluorine’s electron-withdrawing effects .

- Receptor Binding : Fluorine’s role in enhancing metabolic stability and binding affinity to neurotransmitter receptors (e.g., GABA analogs) .

In vitro assays such as enzyme kinetics (IC determination) and radioligand binding studies are standard methodologies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from:

- Isomeric Purity : Undetected racemization or diastereomers. Validate enantiopurity via chiral HPLC and replicate assays under controlled conditions .

- Fluorine Positional Effects : Compare activity of 2-fluoro vs. 3-/4-fluoro isomers using structure-activity relationship (SAR) studies. Computational docking (e.g., AutoDock Vina) can predict binding differences .

- Assay Variability : Standardize protocols (e.g., cell lines, buffer conditions) and include positive controls (e.g., known inhibitors).

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Salt Formation : Dihydrochloride salts (common in amino acid derivatives) enhance aqueous solubility .

- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) improves membrane permeability, with enzymatic cleavage in vivo .

- Log P Optimization : Measure partition coefficients (shake-flask method) and modify substituents (e.g., introducing hydrophilic groups) while retaining activity .

Q. How does the 2-fluoro substitution influence metabolic stability compared to other isomers?

The 2-fluoro group may:

- Reduce CYP450 Metabolism : Fluorine’s electronegativity blocks oxidation at adjacent positions. Compare metabolic half-lives using liver microsome assays (e.g., human hepatocytes) .

- Enhance Plasma Stability : Fluorine minimizes enzymatic hydrolysis. Stability studies in plasma (LC-MS quantification) are recommended .

Q. What computational methods predict the compound’s physicochemical properties?

Q. How can researchers mitigate toxicity concerns during preclinical development?

- In Vitro Tox Screens : Assess cytotoxicity (MTT assay) and genotoxicity (Ames test) .

- Metabolite Profiling : Identify toxic metabolites (e.g., fluorinated byproducts) via LC-MS/MS .

- Species-Specific Studies : Compare toxicity in rodent vs. human cell lines to anticipate adverse effects .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.